Product packaging for 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole(Cat. No.:)

3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B11782322
M. Wt: 164.25 g/mol
InChI Key: BZSZEXVDABAJAL-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.commdpi.com This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds. researchgate.net The unique arrangement of its nitrogen atoms—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like) in its unsubstituted form—allows for a variety of intermolecular interactions, which is crucial for its engagement with biological targets. mdpi.comnih.gov

The stability of the pyrazole ring, coupled with its capacity to be functionalized at various positions, makes it an attractive core for the design of novel molecules in pharmaceuticals, agrochemicals, and materials science. nih.gov The ability to modify the electronic and steric properties of the pyrazole scaffold through substitution allows for the fine-tuning of its chemical and biological characteristics. nih.gov

Overview of Substituted Pyrazole Derivatives within Contemporary Chemical Research

Contemporary chemical research is rich with studies on substituted pyrazole derivatives, reflecting their immense therapeutic potential. mdpi.commdpi.com The synthesis of these derivatives is a major focus, with numerous methods developed to introduce a wide array of functional groups onto the pyrazole core. nih.govmdpi.comorganic-chemistry.org These substitutions can dramatically influence the compound's pharmacological profile.

For instance, the introduction of different aryl and sulphonamide groups has led to the development of anti-inflammatory drugs. nih.gov The exploration of various substituents has also yielded compounds with antimicrobial, anticancer, antiviral, and neuroprotective activities. nih.gov Research has shown that even the length of an aliphatic chain on a pyrazole derivative can impact its anti-inflammatory activity. mdpi.com This vast body of research underscores the adaptability of the pyrazole scaffold and the ongoing efforts to discover novel bioactive molecules by exploring different substitution patterns. mdpi.com

PropertyDescription
Structure Five-membered aromatic ring with two adjacent nitrogen atoms.
Chemical Nature Can act as both a weak acid and a weak base. nih.gov
Reactivity Amenable to substitution at various ring positions. nih.gov
Applications Privileged scaffold in medicinal chemistry, agrochemicals, and materials science. mdpi.com

Position of 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole within the Broader Pyrazole Research Landscape

This compound is a specific substituted pyrazole that combines several features of interest in modern chemical research. The N-methylation at the 1-position is a common strategy in pyrazole chemistry to prevent tautomerism and to modify the compound's physicochemical properties. acs.org The isobutyl group at the C-3 position is an alkyl substituent that influences the molecule's lipophilicity and steric profile, which can be critical for its interaction with biological targets. researchgate.net

The most distinguishing feature of this compound is the vinyl group at the C-5 position. Vinylpyrazoles are recognized as valuable building blocks in organic synthesis. nih.govresearchgate.net The vinyl group is a reactive handle that can participate in a variety of chemical transformations, including cycloaddition reactions and polymerizations. nih.govmdpi.com Therefore, this compound can be viewed as a multifunctional molecule, combining a stable, N-methylated pyrazole core with a lipophilic isobutyl group and a synthetically versatile vinyl group. This positions the compound as an interesting subject for both synthetic methodology development and for the exploration of novel biological activities.

SubstituentPositionSignificance
MethylN-1Prevents tautomerism; modifies physicochemical properties. acs.org
IsobutylC-3Influences lipophilicity and steric profile. researchgate.net
VinylC-5Provides a reactive site for further synthesis; potential for polymerization. nih.govresearchgate.net

Rationale for Dedicated Academic Inquiry into this compound

The unique combination of functional groups in this compound provides a strong rationale for dedicated academic inquiry. The primary motivations for its study can be outlined as follows:

Synthetic Utility : The presence of the vinyl group makes this compound an attractive intermediate for the synthesis of more complex molecules. nih.gov It can be used in Diels-Alder reactions, Michael additions, and as a monomer for polymerization, offering pathways to novel chemical entities. mdpi.com

Medicinal Chemistry Exploration : The isobutyl group may confer specific interactions with biological targets, and its combination with the N-methylated pyrazole core could lead to the discovery of new therapeutic agents. The vinyl group also offers a site for bioconjugation or for further modification to optimize biological activity.

Materials Science Applications : Vinyl-substituted pyrazoles have been investigated for their potential use in the production of polymers and rubbers. nih.gov The specific properties imparted by the isobutyl and methyl groups could lead to the development of new materials with tailored characteristics.

Advancement of Synthetic Methodologies : The synthesis of multi-substituted pyrazoles with specific regiochemistry can be challenging. researchgate.net Developing efficient and selective synthetic routes to compounds like this compound is an active area of research that contributes to the broader field of organic synthesis.

In essence, this particular molecule serves as a platform for investigating the interplay of its constituent parts and for harnessing their combined properties for a range of scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B11782322 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-ethenyl-1-methyl-3-(2-methylpropyl)pyrazole

InChI

InChI=1S/C10H16N2/c1-5-10-7-9(6-8(2)3)11-12(10)4/h5,7-8H,1,6H2,2-4H3

InChI Key

BZSZEXVDABAJAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C=C)C

Origin of Product

United States

Synthetic Methodologies for 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole and Analogous Pyrazole Derivatives

Retrosynthetic Analysis of 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the pyrazole (B372694) ring. The most common and logical disconnections are based on the established methods for pyrazole synthesis.

One primary disconnection breaks the N1-C5 and C3-N2 bonds, leading to a hydrazine (B178648) derivative and a β-dicarbonyl compound or its equivalent. In this case, the precursors would be methylhydrazine and a β-diketone bearing the isobutyl and vinyl functionalities. This approach is based on the classical Knorr pyrazole synthesis and related cyclo-condensation reactions.

Another key disconnection involves the C5-C4 and N1-N2 bonds, which is characteristic of a 1,3-dipolar cycloaddition reaction. This pathway suggests a nitrile imine and an alkene as the precursors. For the target molecule, this would involve a nitrile imine derived from an isobutyryl precursor and a vinyl-substituted dipolarophile.

A third approach involves multi-component reactions where the pyrazole ring is assembled in a single pot from three or more starting materials. The retrosynthetic disconnection here is more complex, breaking the molecule down into simpler, readily available building blocks.

Retrosynthetic analysis of this compound

Established Synthetic Routes for Substituted Pyrazole Ring Formation

The synthesis of the pyrazole core can be achieved through several well-established methods. These routes offer versatility in terms of substrate scope and can be adapted for the synthesis of this compound.

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov This method typically involves the reaction of a nitrile imine with an activated alkene. nih.gov The nitrile imine, often generated in situ from a hydrazonoyl halide, acts as the 1,3-dipole.

For the synthesis of this compound, a potential route would involve the reaction of a nitrile imine bearing the isobutyl group with a vinyl-substituted alkene. The regioselectivity of the cycloaddition is a critical aspect, as it determines the final substitution pattern on the pyrazole ring. The reaction of diazo compounds, generated in situ from aldehydes, with terminal alkynes can also furnish regioselectively 3,5-disubstituted pyrazoles. acs.org

A general scheme for this approach is as follows:

1,3-Dipolar Cycloaddition for Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the cyclo-condensation of a hydrazine with a β-dicarbonyl compound, a reaction first reported by Knorr. nih.govbeilstein-journals.org This approach is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the β-dicarbonyl component. nih.govbeilstein-journals.org

To synthesize this compound via this route, methylhydrazine would be reacted with a β-diketone containing an isobutyl group and a vinyl group. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomeric products. However, the reaction conditions can often be tuned to favor the desired regioisomer.

The general reaction is depicted below:

Cyclo-condensation for Pyrazole Synthesis

The reaction between hydrazines and β-dicarbonyl compounds can yield a variety of products, and the final isomer formed is often kinetically controlled by the dehydration of dihydroxypyrazolidine intermediates. researchgate.net

Multi-component reactions (MCRs) have gained significant attention in recent years as they offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. rsc.orgnih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgrsc.orgnih.gov

A potential three-component reaction for the synthesis of a pyrazole core could involve an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For the target molecule, this could be adapted by using isovaleraldehyde, a vinyl-containing β-ketoester, and methylhydrazine. Another approach could be a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), which typically yields pyranopyrazole derivatives but highlights the versatility of MCRs. nih.govnih.gov

The key advantages of MCRs include operational simplicity, high convergence, and the ability to generate molecular diversity. rsc.org

Development of Novel and Facile Synthetic Approaches for Highly Substituted Pyrazoles

Research into pyrazole synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods. Recent advancements include the use of novel catalysts, microwave-assisted synthesis, and flow chemistry to improve reaction rates, yields, and selectivity.

For instance, copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward alternative for preparing pyrazoles. nih.gov Additionally, metal-free, one-pot approaches are being explored for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. organic-chemistry.org These modern methods could potentially be adapted for the synthesis of this compound, offering advantages over traditional routes.

Stereochemical Control and Regioselectivity in the Synthesis of Vinyl-Substituted Pyrazoles

The synthesis of vinyl-substituted pyrazoles, such as the target molecule, introduces the challenge of controlling the stereochemistry of the vinyl group (E/Z isomerism) and the regioselectivity of the pyrazole ring formation.

Regioselectivity is a significant consideration in both the cyclo-condensation and 1,3-dipolar cycloaddition routes. In the Knorr synthesis, the use of an unsymmetrical β-diketone with a substituted hydrazine can lead to two possible regioisomers. The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions. mdpi.com Similarly, in 1,3-dipolar cycloadditions, the regioselectivity is governed by the frontier molecular orbital interactions between the nitrile imine and the dipolarophile.

Controlling the stereochemistry of the vinyl group is also crucial. While some synthetic methods may inherently favor one isomer, post-synthetic modifications or specific reaction conditions might be necessary to obtain the desired stereoisomer. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov While this applies to N-vinylpyrazoles, similar principles of stereocontrol could be relevant for C-vinylpyrazoles. The synthesis of 3(5)-vinylpyrazoles can be achieved through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine or its derivatives. researchgate.net

Green Chemistry Principles and Sustainable Methodologies in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including structures analogous to this compound, has increasingly become a focus of green and sustainable chemistry. researchgate.netnih.govbenthamdirect.com Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste, prompting a shift towards more environmentally benign protocols. researchgate.netsci-hub.se Modern methodologies prioritize efficiency, atom economy, use of renewable resources, and the reduction of environmental impact. nih.govresearchgate.netcitedrive.com

Key strategies in the green synthesis of pyrazoles include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents (most notably water), solvent-free reaction conditions, and the development of reusable and non-toxic catalysts. benthamdirect.comresearchgate.netthieme-connect.com These approaches not only align with the principles of green chemistry but often lead to significant improvements in reaction times, yields, and operational simplicity. nih.govbenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pyrazole synthesis, offering substantial rate enhancements and often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. benthamdirect.comdergipark.org.tr This technique allows for efficient and rapid energy transfer directly to the reacting molecules, minimizing bulk heating and reducing the potential for side reactions. researchgate.net For instance, the condensation of chalcones with hydrazine hydrate to form pyrazole rings can be completed in minutes under microwave irradiation, compared to hours with traditional methods. nih.govijpsdronline.com A comparative study on the synthesis of pyrano[2,3-c]pyrazole derivatives highlighted this advantage, where a microwave-assisted reaction achieved an 88% yield in just 25 minutes, while conventional heating required 1.4 hours to obtain an 80% yield. nih.gov This efficiency reduces energy consumption and allows for the use of less solvent, contributing to a greener process. benthamdirect.com

Solvent-Free and Aqueous Media Synthesis: Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. tandfonline.com Many pyrazole syntheses have been adapted to run under solvent-free conditions, often facilitated by grinding the reactants together (mechanochemistry) or by using microwave irradiation on solid supports. researchgate.netrsc.orgresearchgate.net These methods reduce waste and simplify product purification. rsc.org

When a solvent is necessary, water is the ideal green choice due to its abundance, non-toxicity, and non-flammability. thieme-connect.comresearchgate.net Initially considered unsuitable for many organic reactions, water has proven to be an effective medium for various pyrazole syntheses, particularly for multicomponent reactions. researchgate.netthieme-connect.com The hydrophobic effect can help bring organic reactants together, and catalysts like cetyltrimethylammonium bromide (CTAB) can be used to create micelles that facilitate the reaction in an aqueous environment. thieme-connect.com

Green Catalysis: The development of green catalysts—those that are recyclable, non-toxic, and highly efficient—is central to sustainable pyrazole synthesis. jetir.orgpharmacognosyjournal.net Heterogeneous catalysts, including various nano-catalysts and supported catalysts like silica-supported sulfuric acid, are preferred as they can be easily separated from the reaction mixture and reused, minimizing waste. thieme-connect.compharmacognosyjournal.net For example, a nano-magnetic iron material has been used as a reusable catalyst for pyranopyrazole synthesis in water under sonication. nih.gov Similarly, ammonium (B1175870) chloride, an inexpensive and non-toxic salt, has been employed as a green catalyst for the Knorr pyrazole synthesis in ethanol, a renewable solvent. jetir.org

The following table summarizes the advantages of green synthetic methods over conventional approaches for analogous pyrazole derivatives.

MethodCatalystSolventTimeYieldGreen AdvantageReference
Conventional SnCl₂-1.4 hours80%- nih.gov
Microwave SnCl₂-25 minutes88%Reduced reaction time and energy use. nih.gov
Conventional Mn/ZrO₂Aqueous Ethanol1 hour83%- nih.gov
Ultrasound Mn/ZrO₂Aqueous Ethanol10 minutes98%Drastically reduced reaction time, improved yield. nih.gov
Conventional -Acetone72 hours75%- tandfonline.com
Solvent-Free TBABNoneShorter Time75-86%Elimination of toxic solvent, shorter reaction time. tandfonline.com

The application of these green principles to the synthesis of this compound would involve adapting established pyrazole-forming reactions, such as the condensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine, under microwave, ultrasound, or solvent-free conditions. The introduction of the vinyl group could potentially be achieved through green methods as well, for instance, via dehydration of a corresponding alcohol precursor under microwave heating, avoiding harsh dehydrating agents. nih.gov By integrating these sustainable methodologies, the synthesis of complex pyrazoles can be achieved with greater efficiency and minimal environmental impact. researchgate.netcitedrive.com

Chemical Reactivity and Functionalization of 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents on the ring. In the case of 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole, the ring is trisubstituted at positions 1, 3, and 5, leaving the C4 position as the sole available site for substitution.

Pyrazoles are known to undergo electrophilic substitution, such as nitration and halogenation, preferentially at the C4 position due to the directing effects of the ring nitrogen atoms and alkyl substituents. mdpi.com For 1,3,5-trimethylpyrazole, nitration and hydrogen exchange have been shown to occur at the 4-position. rsc.org The isobutyl and methyl groups at positions 3 and 1, respectively, are electron-donating, which should activate the pyrazole ring towards electrophilic attack. The vinyl group at position 5 is also generally considered to be an activating group. Therefore, electrophilic substitution on this compound is expected to proceed readily at the C4 position.

Common electrophilic substitution reactions that could be applied to this substrate include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the C4 position.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a suitable solvent to introduce a halogen atom at the C4 position.

Sulfonation: Treatment with fuming sulfuric acid to introduce a sulfonic acid group (-SO3H) at the C4 position.

Friedel-Crafts Alkylation and Acylation: While these reactions are common for many aromatic compounds, their application to pyrazoles can be challenging due to the basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst. However, under specific conditions, these reactions may be feasible at the C4 position.

The general mechanism for these reactions involves the attack of the electron-rich pyrazole ring on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton from the C4 position to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions at the C4 Position

ReactionReagentsExpected Product
NitrationHNO₃ / H₂SO₄3-Isobutyl-1-methyl-4-nitro-5-vinyl-1H-pyrazole
BrominationBr₂ / FeBr₃4-Bromo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole
ChlorinationCl₂ / AlCl₃4-Chloro-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole
SulfonationH₂SO₄ / SO₃This compound-4-sulfonic acid

Transformations and Reactions Involving the Vinyl Moiety

The vinyl group at the C5 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Vinylpyrazoles are known to undergo polymerization. The polymerization of vinylpyrazoles can be initiated by free-radical initiators. nih.gov The rate and extent of polymerization are influenced by the substituents on the pyrazole ring and the vinyl group. nih.gov For instance, 1-vinylpyrazole can polymerize vigorously, and the presence of substituents on the vinyl group tends to decrease the polymerization rate. nih.gov In the case of this compound, the vinyl group is attached to the pyrazole ring, and its polymerization would lead to a polymer with a pyrazole-containing backbone. The isobutyl and methyl substituents may influence the polymerization kinetics and the properties of the resulting polymer.

The double bond of the vinyl group is susceptible to a wide range of addition reactions. These reactions can proceed via electrophilic, nucleophilic, or radical mechanisms, leading to a diverse array of functionalized pyrazole derivatives.

Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding 1,2-dihaloethyl derivative. The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group and the halide adding to the carbon attached to the pyrazole ring, due to the stabilizing effect of the aromatic ring on the resulting carbocationic intermediate. nih.gov

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the vinyl group. wikipedia.orgyoutube.comlibretexts.orgchemistrytalk.orgkhanacademy.org Treatment with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic medium would yield 2-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)ethanol. This reaction is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms. wikipedia.orglibretexts.orgchemistrytalk.org

Epoxidation: The vinyl group can be converted to an epoxide ring by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgresearchgate.netuni-regensburg.de This would yield 3-isobutyl-1-methyl-5-(oxiran-2-yl)-1H-pyrazole, a versatile intermediate for further nucleophilic ring-opening reactions.

Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions with conjugated dienes, although this may require elevated temperatures. nih.gov This [4+2] cycloaddition would lead to the formation of a six-membered ring fused to the pyrazole moiety.

Michael Addition: While less common for simple vinyl groups, if the pyrazole ring is sufficiently electron-withdrawing, the vinyl group could potentially act as a Michael acceptor for soft nucleophiles.

Table 2: Potential Addition Reactions of the Vinyl Moiety

ReactionReagentsExpected Product
BrominationBr₂5-(1,2-Dibromoethyl)-3-isobutyl-1-methyl-1H-pyrazole
HydrobrominationHBr5-(1-Bromoethyl)-3-isobutyl-1-methyl-1H-pyrazole
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-(3-Isobutyl-1-methyl-1H-pyrazol-5-yl)ethanol
Epoxidationm-CPBA3-Isobutyl-1-methyl-5-(oxiran-2-yl)-1H-pyrazole

Reactivity of the Isobutyl Substituent and its Chemical Modifications

The isobutyl group is a saturated alkyl substituent and is generally less reactive than the pyrazole ring or the vinyl group. However, under certain conditions, it can undergo chemical modifications.

Free-Radical Halogenation: The isobutyl group possesses primary and tertiary C-H bonds. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, would likely lead to the selective bromination at the tertiary carbon atom due to the greater stability of the resulting tertiary radical intermediate. libretexts.org This would yield 3-(1-bromo-2-methylpropyl)-1-methyl-5-vinyl-1H-pyrazole.

Oxidation: Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize alkyl side chains on aromatic rings. libretexts.org For an isobutyl group, this oxidation typically occurs at the benzylic-like position if a C-H bond is present. youtube.com In this case, the carbon attached to the pyrazole ring is a secondary carbon with a C-H bond. Vigorous oxidation could potentially cleave the isobutyl group to a carboxylic acid, yielding 1-methyl-5-vinyl-1H-pyrazole-3-carboxylic acid. However, the conditions required for such a reaction might also affect the vinyl group. Milder oxidation conditions might lead to the formation of a ketone at the carbon attached to the pyrazole ring. beilstein-journals.org

Chemo- and Regioselectivity in Complex Reactions of this compound

In reactions where multiple reactive sites are present, the chemo- and regioselectivity become crucial. In this compound, the pyrazole ring (specifically the C4 position), the vinyl group, and the isobutyl group are all potential sites of reaction.

The outcome of a reaction will depend on the nature of the reagents and the reaction conditions. For instance, in electrophilic additions, the vinyl group is generally more reactive than the aromatic pyrazole ring. Therefore, reactions with electrophiles like halogens or hydrogen halides are expected to occur selectively at the vinyl moiety without affecting the pyrazole ring.

In reactions involving strong oxidizing agents, both the vinyl group and the isobutyl group could be susceptible to oxidation. The selectivity would depend on the specific oxidant and reaction conditions. For example, ozonolysis would selectively cleave the double bond of the vinyl group, while permanganate oxidation under harsh conditions might affect both the vinyl and isobutyl groups.

The pyrazole ring itself can influence the reactivity of its substituents. The electron-donating nature of the pyrazole ring can enhance the reactivity of the vinyl group towards electrophilic attack.

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups present in this compound offer numerous opportunities for derivatization to increase molecular complexity and to synthesize novel compounds with potentially interesting properties.

Functionalization via the Vinyl Group: As discussed, the vinyl group is a versatile handle for introducing a wide range of functionalities. The alcohol obtained from hydroboration-oxidation can be further oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters or ethers. The epoxide derived from the vinyl group can be opened with various nucleophiles (e.g., amines, alkoxides, Grignard reagents) to introduce diverse substituents.

Cross-Coupling Reactions: If the vinyl group is converted to a vinyl halide or a vinyl triflate, it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of aryl, vinyl, and alkynyl groups at the C5 position.

Modification of the Isobutyl Group: The halogenated derivative obtained from free-radical halogenation of the isobutyl group can serve as a precursor for nucleophilic substitution reactions or elimination reactions to introduce further functionality.

Functionalization of the Pyrazole Ring: Following electrophilic substitution at the C4 position, the newly introduced functional group can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized or acylated. A halogen atom at C4 can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

By strategically combining these reactions, a wide variety of complex molecules can be synthesized from this compound, highlighting its potential as a versatile building block in organic synthesis.

Spectroscopic and Computational Characterization of 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole, a complete NMR analysis would confirm the connectivity of atoms and the specific isomeric form.

¹H-NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected signals would include those for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene (B1212753) protons), the methyl group on the pyrazole (B372694) ring (a singlet), the vinyl group (three distinct signals in the olefinic region, likely showing complex splitting patterns), and the proton on the pyrazole ring (a singlet).

¹³C-NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would be expected to show distinct signals for the carbons of the isobutyl group, the N-methyl group, the vinyl group, and the three carbons of the pyrazole ring.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would show correlations between adjacent protons, for instance, within the isobutyl and vinyl groups. HSQC would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, which is crucial for confirming the substitution pattern on the pyrazole ring.

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate ions of the molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₁₆N₂.

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized for both separation and identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule. Expected fragmentation pathways for pyrazoles could involve cleavage of the substituents from the ring and ring-opening mechanisms.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

IR spectroscopy would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and vinyl groups. The C=C stretching of the vinyl group and the pyrazole ring, as well as C-N stretching vibrations, would also be observable.

Raman spectroscopy , being complementary to IR, would also provide information on the vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would be useful for characterizing the C=C bond of the vinyl group and the pyrazole ring structure.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, and the vinyl group constitute the primary chromophores in this compound. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system. The position and intensity of these bands are influenced by the substituents on the pyrazole ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties. nih.gov

Geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would provide the most stable three-dimensional structure of the molecule. From this optimized geometry, various properties can be calculated. nih.gov

Electronic structure analysis , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would offer insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter for understanding the electronic transitions observed in UV-Vis spectroscopy. nih.gov

Furthermore, theoretical calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra once they are obtained. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate the energies of the HOMO and LUMO. These calculations would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. Generally, in pyrazole systems, the electron-rich nitrogen atoms and certain carbon atoms of the ring are key sites of reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative and not based on experimental or calculated values for this specific compound.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

A higher HOMO energy value indicates a better electron-donating capability, whereas a lower LUMO energy suggests a better electron-accepting ability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary methods for characterization.

Theoretical calculations, again using methods like DFT, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared to experimentally obtained spectra for structural elucidation. The substituents on the pyrazole ring, namely the isobutyl, methyl, and vinyl groups, will have characteristic signals. For instance, spectroscopic studies on other vinylpyrazoles have shown that substituents on the pyrazole ring influence the conformation of the vinyl group, which can be observed in the NMR spectra. nih.gov

Similarly, IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within this compound can be calculated and compared to an experimental IR spectrum. Key vibrational modes would include C-H stretches of the alkyl and vinyl groups, C=C stretching of the vinyl group and the pyrazole ring, and C-N stretching of the pyrazole ring.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Example) (Note: The following data is hypothetical and for illustrative purposes only.)

Spectroscopic TechniquePredicted ValueExperimental Value
1H NMR (Vinyl CH)δ 6.7 ppmδ 6.8 ppm
13C NMR (Pyrazole C5)δ 130 ppmδ 131 ppm
IR (C=C Vinyl Stretch)1640 cm-11645 cm-1

Conformational Analysis of the Isobutyl and Vinyl Substituents

The isobutyl and vinyl groups attached to the pyrazole ring of this compound are not rigid and can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, which are the ones with the lowest energy.

Computational methods can be used to perform a systematic search of the potential energy surface by rotating the dihedral angles associated with the isobutyl and vinyl groups. This analysis would reveal the most stable conformers and the energy barriers between them. For other substituted pyrazoles, it has been shown that the presence of substituents can create steric hindrance that favors certain conformations. researchgate.net For example, studies on 1-vinylpyrazoles have indicated that substituents at the C-5 position of the pyrazole ring affect the orientation of the vinyl group. nih.gov A similar effect would be expected for the vinyl group in this compound.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov The EPS maps the electrostatic potential onto the electron density surface of the molecule.

Theoretical and Mechanistic Studies of Biological Activities of Pyrazole Derivatives with Potential Relevance to 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole

Comprehensive Structure-Activity Relationship (SAR) Studies on Pyrazole (B372694) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing compounds with enhanced potency and selectivity. For the pyrazole scaffold, SAR studies have revealed that substitutions at various positions on the ring are critical for determining biological activity. tandfonline.com

The substituents on the pyrazole ring play a crucial role in its biological activity. For instance, in the context of cannabinoid receptor antagonists, potent and selective activity was associated with specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.orgconsensus.app The nature of the substituent at the 5-position, such as a p-iodophenyl group, was found to significantly enhance affinity for the CB1 receptor. acs.org

In the realm of anticancer agents, SAR studies have shown that appropriate substitutions can significantly boost efficacy. nih.gov For example, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives were evaluated for anti-inflammatory effects, with one compound showing excellent inhibition (93.80%) compared to the standard drug diclofenac sodium. nih.gov For potential kinase inhibitors, modifications at positions 3 and 5 have been evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different functional groups on aryl moieties at these positions is expected to modulate activity by targeting specific pockets within enzymes. nih.gov

Considering 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole, its specific substituents—a methyl group at N1, an isobutyl group at C3, and a vinyl group at C5—would define its interaction with biological targets. Based on general SAR findings, the small alkyl methyl group at N1 and the flexible isobutyl group at C3 could influence binding affinity and selectivity, while the reactive vinyl group at C5 might offer a site for covalent bonding or specific hydrophobic interactions.

Table 1: SAR Insights from Various Pyrazole Derivatives

Compound Class Key Substitutions for Activity Target/Activity
Cannabinoid Receptor Antagonists 1-(2,4-dichlorophenyl), 3-carboxamido, 5-(p-substituted phenyl) CB1 Receptor Antagonism acs.orgconsensus.app
Meprin Inhibitors 3,5-diphenyl substituents Meprin α Inhibition nih.gov
Anti-inflammatory Agents 1,3,4,5-tetrasubstituted pyrazoles Anti-inflammatory nih.gov

Mechanistic Investigations of Molecular Target Interactions (e.g., kinases, receptors, enzymes)

The diverse biological effects of pyrazole derivatives stem from their ability to interact with a wide array of molecular targets. These interactions are governed by the specific substitution patterns on the pyrazole core, which dictate the binding mode and affinity for targets like kinases, receptors, and enzymes. researchgate.nettandfonline.com

Pyrazole derivatives are well-documented as inhibitors of various enzymes. globalresearchonline.net They can act as competitive inhibitors, as seen with pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. nih.govnih.gov Enzyme kinetic experiments confirmed a competitive inhibition mechanism for these compounds. nih.govnih.gov

In the case of serine proteases like thrombin, certain acylated 1H-pyrazol-5-amines function through a "serine-trapping" mechanism. mdpi.com The inhibitor transfers its acyl group to the catalytic serine residue (Ser195) in the enzyme's active site, leading to transient inhibition. mdpi.com The potency of these inhibitors is significantly influenced by the substituents at the 3-position and on the exocyclic amino group of the pyrazole core. mdpi.com For instance, a 3-pyridyl moiety conferred greater potency than a 3-phenyl substituent. mdpi.com

Many pyrazole derivatives have also been developed as potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov The pyrazole scaffold serves as a versatile framework for designing inhibitors that can bind to the ATP-binding pocket of these kinases.

The interaction of pyrazole derivatives with G protein-coupled receptors (GPCRs) has been a significant area of research. A notable example is the development of pyrazole derivatives as antagonists for the cannabinoid receptor 1 (CB1). acs.orgconsensus.app SAR studies of these antagonists, such as SR141716A, have elucidated the structural requirements for high-affinity binding. acs.orgconsensus.app These include specific phenyl substitutions at the N1 and C5 positions and a carboxamide group at C3, which collectively ensure a snug fit into the receptor's binding pocket. acs.org

Furthermore, substituted pyrazole-3-carboxylic acids have been identified as partial agonists for the nicotinic acid receptor. nih.gov These compounds competitively inhibit the binding of the natural ligand, nicotinic acid, and their partial agonism was confirmed by their ability to inhibit G protein activation in response to the full agonist. nih.gov

The biological effects of pyrazole derivatives are ultimately mediated by their modulation of cellular signaling pathways. By inhibiting key enzymes or receptors, these compounds can interfere with pathways crucial for cell proliferation, inflammation, and survival.

For example, pyrazole compounds that inhibit kinases like p38MAPK, ERK1/2, and AKT can block angiogenesis and neutrophil chemotaxis. nih.gov The inhibition of these kinases in VEGF-stimulated endothelial cells and neuroblastoma cell lines has been demonstrated. nih.gov Similarly, pyrazole-based kinase inhibitors targeting EGFR and VEGFR can block downstream signaling pathways involved in cellular proliferation and anti-apoptosis. nih.gov The ability of a single pyrazole derivative to inhibit multiple kinases (multitargeted kinase inhibitors) highlights the potential for broad-spectrum anticancer activity. nih.gov

In Vitro Biological Activity Screening Methodologies (e.g., cytotoxicity on specific cell lines)

The initial assessment of the biological potential of new pyrazole derivatives often involves in vitro screening assays. Cytotoxicity assays against various cancer cell lines are commonly employed to identify potential anticancer agents. nih.gov

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. Numerous studies have utilized this assay to determine the cytotoxic effects of novel pyrazole derivatives against a panel of human cancer cell lines, including those from breast (MCF7, MDA-MB-231), lung (A549), colon (HCT116), and liver (HepG2) cancers. nih.govnih.govmdpi.com The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

For example, certain novel pyrazole carbaldehyde derivatives have shown excellent cytotoxicity against MCF7 breast cancer cells, with IC50 values in the sub-micromolar range, proving more potent than the standard drug doxorubicin. nih.gov Similarly, other series of pyrazole derivatives have displayed potent cytotoxicity against both A549 and HCT116 cell lines. nih.gov It has been noted that the cytotoxic effects can be cell-specific, with a compound being highly active against one cell line but not another. nih.govresearchgate.net

Table 2: Examples of Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Cell Line Compound Type IC50 Value (µM) Reference
MCF7 (Breast) Pyrazole carbaldehyde derivative 0.25 nih.gov
A549 (Lung) 1H-pyrazolo[3,4-d]pyrimidine derivative 8.21 nih.gov
HCT116 (Colon) Indole-linked pyrazole derivative < 23.7 nih.gov
MDA-MB-231 (Breast) Pyrazole derivative (TOSIND) 17.7 ± 2.7 nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Characterization

To gain a deeper understanding of how pyrazole derivatives interact with their biological targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comijpbs.comproquest.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This technique has been used to study the binding of pyrazole derivatives to various targets, including kinases (VEGFR-2, Aurora A, CDK2), cyclooxygenase-2 (COX-2), and bacterial enzymes. nih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For instance, docking of pyrazole derivatives into the active site of COX-2 helped rationalize their anti-inflammatory activity. mdpi.comproquest.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. arabjchem.orgnih.govijirss.com An MD simulation of a pyrazole derivative complexed with a target like VEGFR can assess the stability of the binding mode predicted by docking. mdpi.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability and flexibility of the complex. arabjchem.orgmdpi.com These simulations have confirmed the stable binding of pyrazole inhibitors within the active sites of various kinases, supporting their potential as therapeutic agents. nih.govmdpi.com

For this compound, these computational tools could be used to predict its potential biological targets and elucidate its binding modes. Docking studies could screen this compound against a library of known drug targets, while MD simulations could validate the stability of any identified interactions.

Table 3: Compound Names Mentioned

Compound Name
This compound
SR141716A
Doxorubicin

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery, enabling the identification and optimization of new drug candidates. researchgate.net These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. pjps.pk For pyrazole derivatives, these techniques have been instrumental in designing molecules with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. pjps.pkmdpi.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. For pyrazole derivatives, pharmacophore models have been developed for various targets. For instance, a study on pyrazole-based inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target for type 2 diabetes, identified a model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features as crucial for activity. ecnu.edu.cn Another study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells developed a three-point pharmacophore model with two hydrophobic groups and one hydrogen bond acceptor. pjps.pk Similarly, a five-feature model (three hydrogen bond donors, one hydrophobic feature, and one aromatic ring) was established for pyrazole derivatives with antibacterial activity targeting DNA gyrase. researchgate.net These models provide a blueprint for designing new pyrazole compounds with enhanced potency and selectivity.

Virtual Screening: High-Throughput Virtual Screening (HTVS) utilizes computational methods to screen large libraries of compounds against a biological target. researchgate.netchemmethod.com This approach has been successfully applied to identify novel pyrazole-based inhibitors for various enzymes. For example, HTVS was used to screen over 12,000 pyrazole compounds to discover new inhibitors of CDK8, an enzyme implicated in cancer progression. researchgate.netchemmethod.com The pyrazole ring, with its two nitrogen atoms and conjugated π-electrons, offers multiple points for interaction, enhancing binding affinity and specificity to target enzymes. chemmethod.com In another example, virtual screening of a chemical database led to the identification of several pyrazole-3-carbohydrazone derivatives as micromolar inhibitors of DPP-4. ecnu.edu.cn These studies highlight the efficiency of virtual screening in identifying promising pyrazole-based drug candidates, which can then be synthesized and evaluated experimentally.

The rational design of pyrazole derivatives often involves modifying the substituents on the pyrazole ring to optimize interactions with the target protein. For instance, the addition of a methyl group to the pyrazole ring can improve biological activity by favoring interactions with hydrophobic domains at the protein binding site. mdpi.com Structure-activity relationship (SAR) analyses have revealed that the nature and position of substituents on the pyrazole core significantly influence the biological activity. mdpi.comnih.gov

Table 1: Example of a Pharmacophore Model for Pyrazole-Based DPP-4 Inhibitors

Pharmacophoric Feature Number of Features Role in Binding
Hydrogen Bond Donor (HBD) 1 Forms hydrogen bonds with acceptor groups in the active site.
Hydrogen Bond Acceptor (HBA) 1 Forms hydrogen bonds with donor groups in the active site.

In Vitro Metabolic Stability and Biotransformation Studies (excluding human-derived data)

Studies on pyrazole derivatives have been conducted using liver microsomes from various animal species, such as rats and mice, to assess their metabolic stability. nih.govnih.gov For example, the in vitro hepatic metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole was investigated using rat liver microsomes. nih.gov The study found that the compound was metabolized to both reduction and oxidation products in the presence of NADPH, a cofactor for cytochrome P450 enzymes. nih.gov This indicates that both reductive and oxidative pathways can contribute to the biotransformation of pyrazole derivatives.

The specific metabolic pathways for pyrazole-containing compounds can vary depending on the substituents on the pyrazole ring. Common metabolic transformations include oxidation of the pyrazole ring or its substituents, as well as reduction of certain functional groups. The rate of metabolism, often expressed as intrinsic clearance (Clint) or half-life (t1/2), is a key determinant of a compound's in vivo exposure. enamine.net Compounds with high metabolic stability are generally preferred as they are more likely to achieve and maintain therapeutic concentrations in the body. nih.gov

It is important to note that there can be inter-species differences in drug metabolism. However, studies have shown that for many compounds, there is a good correlation in metabolic clearance between different rodent strains, suggesting that data from one strain can often be representative for others. nih.gov

Table 2: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Pyrazole Derivative in Rat Liver Microsomes

Parameter Value Description
Half-life (t1/2) 45 min The time taken for the concentration of the parent compound to decrease by half.
Intrinsic Clearance (Clint) 30 µL/min/mg protein The rate of metabolism by liver enzymes, normalized to the amount of microsomal protein.

Advanced Applications and Materials Science Aspects of 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole and Its Derivatives

Exploration in Polymer Chemistry through Vinyl Group Polymerization for Novel Materials

The presence of a vinyl group at the C5 position of the pyrazole (B372694) ring makes 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole a valuable monomer for the synthesis of novel polymeric materials. Vinylpyrazoles, in general, are known to undergo polymerization, and the nature of the substituents on the pyrazole ring and the vinyl group can significantly influence the polymerization process and the properties of the resulting polymer.

The polymerization of vinylpyrazoles has been successfully achieved using free-radical initiators, such as azobisisobutyronitrile (AIBN). The reactivity of the monomer is highly dependent on its substitution pattern. For instance, unsubstituted 1-vinylpyrazole can polymerize with almost explosive vigor, whereas increasing substitution on the vinyl group tends to diminish the extent and rate of polymerization. In the case of this compound, the isobutyl and methyl groups on the pyrazole ring are expected to influence the polymer's properties, such as its solubility, thermal stability, and mechanical characteristics.

Table 1: Polymerization of Vinylpyrazole Derivatives

Monomer Initiator Polymerization Conditions Resulting Polymer Properties Reference
1-Vinylpyrazole Azo initiators Dilute benzene (B151609) solution High molecular weight (150,000–330,000)
3-Methyl-1-vinylpyrazole AIBN Free-radical polymerization Rate proportional to 0.5 order of initiator concentration
5-Methyl-1-vinylpyrazole AIBN Free-radical polymerization Higher overall rate of polymerization compared to the 3-methyl isomer
Isobutyl vinyl ether BF3OEt2 Cationic polymerization in aqueous media Mn up to 8600 g/mol

Utility as Ligands in Coordination Chemistry and Catalysis

The pyrazole ring is a well-established and versatile ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. Pyrazole derivatives have been extensively used to construct a wide array of metal complexes with diverse structures and applications in areas such as catalysis, chemosensing, and materials science.

This compound is expected to function as a monodentate or bidentate ligand. The nitrogen atoms of the pyrazole ring can form stable coordination bonds with a variety of transition metals and main group elements. The isobutyl and methyl substituents can influence the steric and electronic environment around the metal center, thereby tuning the stability, solubility, and catalytic activity of the resulting metal complexes. Furthermore, the vinyl group offers a reactive handle for immobilizing the corresponding metal complexes onto solid supports or incorporating them into polymeric structures, which is highly advantageous for developing heterogeneous catalysts. For example, ligands containing vinyl-substituted pyrazoles have been used to prepare oxomolybdenum complexes that serve as functional models for DMSO reductases and are active in oxygen atom transfer reactions.

The coordination of this compound to metal centers could lead to catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions. The specific properties of the metal complex, and thus its catalytic performance, would be dictated by the choice of the metal ion and the coordination geometry.

Table 2: Examples of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole-Based Ligand Coordinated Metal Ions Application of Metal Complex Reference
Pyrazole Various transition metals Catalysis, chemosensing
(3,5-dimethyl-1H-pyrazol-1-yl)ethanol Cu(II), Zn(II), Cd(II), Pb(II) Metal ion extraction
Pyrazolone-based carbothioamide Cu(II), Ni(II), Mn(II), Cr(III) Antimicrobial, antitumor activity
Bis(3,5-dimethyl-4-vinylpyrazol-1-yl)acetic acid Molybdenum Catalysis (Oxygen Atom Transfer)

Potential Contributions to Agrochemical Research (e.g., as chemical motifs in fungicides, insecticides) – Focusing on structural and mechanistic chemical aspects

The pyrazole scaffold is a prominent heterocyclic motif in the design and development of modern agrochemicals. Numerous commercial pesticides, including fungicides, insecticides, and herbicides, incorporate a pyrazole ring as a key structural element, highlighting its importance as a "pharmacophore". The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.

Structurally, this compound contains several features that are relevant to agrochemical design. The pyrazole core itself is a bioisostere of other aromatic systems and can engage in crucial binding interactions with target enzymes or receptors in pests and pathogens. The substituents on the pyrazole ring are critical for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its uptake, transport, and ultimately its biological activity.

Future Research Directions and Methodological Challenges for 3 Isobutyl 1 Methyl 5 Vinyl 1h Pyrazole

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netnih.gov While effective, these methods can lack efficiency and sustainability. Future research is imperative to develop greener and more atom-economical pathways to 3-Isobutyl-1-methyl-5-vinyl-1H-pyrazole.

Key Research Thrusts:

Catalyst-Free Syntheses: Recent advancements have demonstrated pyrazole synthesis in electrically charged water microdroplets without the need for catalysts or acids, offering a green and efficient alternative. acs.org Applying such methodologies could significantly reduce waste and avoid hazardous reagents.

Iron-Catalyzed Multicomponent Reactions: The use of earth-abundant iron catalysts in tandem C-C and C-N coupling reactions presents a sustainable approach. rsc.orgresearchgate.netrsc.org Developing a multicomponent strategy using biomass-derived alcohols as the primary feedstock could provide a direct and environmentally benign route to the target molecule. rsc.orgresearchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety compared to batch processes. Adapting known pyrazole syntheses to a flow chemistry setup would be a significant step towards scalable and sustainable production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of disubstituted-1H-pyrazoles under solvent-free conditions, reducing reaction times and energy consumption. mdpi.com

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Key Advantages Potential Challenges for this compound
Water Microdroplet SynthesisCatalyst-free, green solvent, rapid reaction. acs.orgSubstrate solubility, scaling up the process.
Iron-Catalyzed CouplingSustainable (uses alcohols), atom-economical, avoids noble metals. rsc.orgrsc.orgCatalyst sensitivity, optimization for specific substitution pattern.
1,3-Dipolar CycloadditionHigh regioselectivity, mild reaction conditions. nih.govmdpi.comAvailability of specific nitrilimine and vinyl precursors.
Flow ChemistryEnhanced control, scalability, safety.Initial setup cost, optimization of flow parameters.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The dual functionality of the vinyl group and the pyrazole ring in this compound opens doors to novel chemical transformations. Vinylpyrazoles are versatile building blocks, participating in cycloadditions, polymerizations, and transition-metal-catalyzed reactions. mdpi.comnih.gov

Future research should focus on:

Asymmetric Catalysis: The vinyl group is a prime target for asymmetric transformations, such as hydroformylation, epoxidation, or dihydroxylation, to introduce chirality and create stereochemically complex molecules.

Metathesis Reactions: Cross-metathesis of the vinyl group with other olefins could lead to the synthesis of novel, long-chain substituted pyrazoles with tailored properties for materials science applications.

C-H Activation: Direct functionalization of the C-H bonds on the pyrazole ring or the isobutyl group would provide a highly efficient route to more complex derivatives, bypassing the need for pre-functionalized starting materials.

Bioorthogonal Chemistry: Investigating the potential of the vinylpyrazole core in bioorthogonal "click" reactions, such as the Diels-Alder reaction, could lead to new tools for chemical biology and medical imaging. nih.gov Some 4H-pyrazoles have already shown promise as dienes in such reactions. nih.govmit.edu

Integration of Advanced Computational Modeling for Precise Structure-Property Prediction

Computational chemistry is an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights and guide experimental work. eurasianjournals.comnih.govresearchgate.net

Methodological Applications:

DFT Calculations: To predict the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP). researchgate.netresearchgate.net This data is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. researchgate.net

Molecular Dynamics Simulations: To explore the conformational landscape and dynamic behavior of the molecule, particularly the flexibility of the isobutyl chain and its influence on intermolecular interactions. eurasianjournals.comtandfonline.com

QSAR and 3D-QSAR Modeling: To establish relationships between the molecular structure and its properties (e.g., biological activity, lipophilicity). nih.govresearchgate.net This can accelerate the design of new derivatives with enhanced characteristics by predicting their properties before synthesis.

Computational Method Predicted Property Application Area
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectroscopic data. eurasianjournals.comresearchgate.netMechanistic studies, reaction pathway analysis.
Molecular Dynamics (MD)Conformational flexibility, intermolecular interactions, solvation effects. eurasianjournals.comtandfonline.comMaterial design, understanding biological interactions.
QSAR/3D-QSARStructure-activity relationships, biological activity prediction. nih.govresearchgate.netDrug discovery, design of functional materials.

Application of High-Throughput Screening Methodologies for Deeper Mechanistic Insights

High-throughput screening (HTS), particularly when combined with computational methods like high-throughput virtual screening (HTVS), offers a rapid and cost-effective approach to exploring the chemical space and reaction mechanisms of pyrazole derivatives. chemmethod.com

Future Directions:

Reaction Optimization: Employing high-throughput experimentation to rapidly screen catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives.

Mechanistic Elucidation: Utilizing online mass spectrometric monitoring in microdroplet reactions to detect transient intermediates and gain a detailed understanding of reaction mechanisms, as has been done for general pyrazole synthesis. acs.org

Biological Screening: Applying HTVS to screen virtual libraries of derivatives against biological targets, such as protein kinases, to identify potential lead compounds for drug discovery. chemmethod.com The pyrazole scaffold is a known inhibitor of enzymes like CDK8, making this a promising avenue. chemmethod.com

Design and Synthesis of Next-Generation Pyrazole-Based Scaffolds with Tailored Properties

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in various biological interactions. mdpi.comtandfonline.comnih.gov The structure of this compound serves as an excellent starting point for creating new molecular architectures.

Strategies for Scaffold Evolution:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the molecule (e.g., the isobutyl group with other alkyl or aryl substituents) to modulate pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov

Functionalization of the Vinyl Group: Using the vinyl moiety as a handle for post-synthetic modification to attach other functional groups, polymers, or biomolecules, thereby creating materials with novel optical, electronic, or biological properties.

Development of Fused Systems: Synthesizing condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, using the core pyrazole as a synthon. nih.gov These fused systems often exhibit enhanced biological activity.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new materials, catalysts, and therapeutic agents.

Q & A

Q. How are fused heterocyclic systems (e.g., pyrazolo-triazolothiadiazines) designed using this compound as a precursor?

  • Methodological Answer : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) forms fused rings. Substituent positioning (e.g., isobutyl groups) directs regioselectivity. X-ray crystallography validates fused-ring conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.